molecular formula C7H16Cl2N2 B6214201 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2731014-95-0

2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B6214201
CAS RN: 2731014-95-0
M. Wt: 199.1
InChI Key:
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Description

2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (MDBC) is an organic compound with a wide range of applications in scientific research.

Scientific Research Applications

2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a model compound for studying the structure and reactivity of other organic compounds. Additionally, it is used as a drug for treating certain medical conditions.

Mechanism of Action

The mechanism of action of 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is not fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. This can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as an anticoagulant effect. Additionally, it has been shown to have an immunomodulatory effect, as well as an effect on the metabolism of lipids and proteins.

Advantages and Limitations for Lab Experiments

2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol. Additionally, it is not very soluble in most organic solvents, so its concentration must be kept low.

Future Directions

There are a variety of potential future directions for research into 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride. These include further investigation of the compound’s mechanism of action, as well as further research into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of more complex derivatives of 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride, as well as the development of new applications for the compound. Finally, research could be conducted into the development of more efficient and cost-effective methods for synthesizing 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride.

Synthesis Methods

2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride can be synthesized from the reaction of 2-methyl-2-azabicyclo[3.2.1]octane (MABC) and hydrochloric acid. The reaction is conducted in a round-bottom flask and heated to approximately 80°C. The reaction is then cooled and the product is collected by filtration. The product is then purified by recrystallization and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride involves the reaction of 2-methyl-2,5-diaminopentane with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-methyl-2,5-diaminopentane", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Mix 2-methyl-2,5-diaminopentane with formaldehyde in a solvent such as ethanol", "Add hydrochloric acid to the mixture and heat under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with a solvent such as diethyl ether to obtain the dihydrochloride salt of 2-methyl-2,6-diazabicyclo[3.2.1]octane" ] }

CAS RN

2731014-95-0

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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